molecular formula C14H14ClN3OS B2845629 N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1049720-08-2

N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2845629
CAS No.: 1049720-08-2
M. Wt: 307.8
InChI Key: FPWRBFFJXOJLGB-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4-amine derivatives are a class of compounds that have been studied for their potential medicinal properties . They have been found to inhibit certain enzymes and have shown activity against various strains of bacteria .


Molecular Structure Analysis

The molecular structure of similar compounds often contains a pyrimidine ring fused with a thiophene ring . The exact structure of this compound would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve interactions with enzymes or other biological targets . The exact chemical reactions this compound undergoes would depend on its specific structure and the conditions it is exposed to.

Scientific Research Applications

Antifungal Activity

Research into pyrimidine derivatives, including those related to N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine, has shown promising antifungal effects. These compounds have been synthesized and tested against fungi like Aspergillus terreus and Aspergillus niger, indicating potential as antifungal agents (Jafar et al., 2017).

Synthesis and Characterization

The synthesis and characterization of novel pyrimidine derivatives have been extensively explored. These studies provide insights into the chemical properties and structural features of compounds similar to N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride, contributing to a better understanding of their pharmacological profiles (Jadhav et al., 2022).

Anti-inflammatory and Analgesic Activities

Pyrimidine derivatives have also been evaluated for their anti-inflammatory and analgesic activities. Such studies suggest the potential therapeutic applications of these compounds in treating inflammation and pain (Kumar et al., 2017).

Anticancer Activity

The anticancer activities of thieno[2,3-d]pyrimidine derivatives have been explored, demonstrating significant effects against various human cancer cell lines. This highlights the potential of such compounds, including those structurally related to this compound, in developing new anticancer therapies (Hafez & El-Gazzar, 2017).

Corrosion Inhibition

Studies have also focused on the application of pyrimidine derivatives as corrosion inhibitors, particularly for petroleum oil well/tubing steel. These compounds show excellent corrosion mitigation properties, suggesting their utility in industrial applications (Sarkar et al., 2020).

Properties

IUPAC Name

N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS.ClH/c1-9-6-12-13(15-8-16-14(12)19-9)17-10-4-3-5-11(7-10)18-2;/h3-8H,1-2H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWRBFFJXOJLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)NC3=CC(=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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